molecular formula C10H10O3 B1590399 Chroman-8-carboxylic acid CAS No. 31457-16-6

Chroman-8-carboxylic acid

Cat. No. B1590399
CAS RN: 31457-16-6
M. Wt: 178.18 g/mol
InChI Key: LOFOWPRKKPHPDW-UHFFFAOYSA-N
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Description

Chroman-8-carboxylic acid (C8CA) is a novel synthetic organic compound that has been studied for its potential applications in scientific research. C8CA is a highly versatile compound that can be used in a variety of lab experiments and can potentially be used to study a range of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Pharmaceutical Applications

Chroman-8-carboxylic acid and its derivatives, such as chroman-2-carboxylates, have significant applications in the synthesis of various bioactive compounds. These compounds are utilized as building blocks in the synthesis of repinotan, fidarestat, and nebivolol, highlighting their importance in pharmaceutical development (Kim et al., 2015). Moreover, optically active chromans derived from chroman-8-carboxylic acid precursors are synthesized for use in chroman-derived pharmaceutical agents (Zhang et al., 2004).

Inhibition of Nuclear Factor-KappaB (NF-κB) Activation

Chroman-8-carboxylic acid derivatives have been studied for their inhibitory effects on NF-κB activation in macrophage cells. This research suggests potential therapeutic applications for conditions involving NF-κB, such as inflammation and cancer (Kwak et al., 2008).

Photodimerization in Coumarin Derivatives

Studies on coumarin derivatives, including chroman-8-carboxylic acid, have led to the discovery of new types of photodimerization reactions. This research has implications for photochemistry and the development of new materials (Kawata et al., 2002).

Antioxidant Properties and Electron Scavenging

Chromone derivatives, closely related to chroman-8-carboxylic acid, have been studied for their electron scavenging abilities, suggesting potential applications as antioxidants in various fields (Machado et al., 2011).

Catalytic Synthesis of Chroman Derivatives

Silver-catalyzed decarboxylative radical cyclization methods have been developed to synthesize chroman derivatives from chroman-8-carboxylic acid, which is crucial for the practical synthesis of these compounds (Hu et al., 2018).

Inhibition of Mammalian Alkaline Phosphatases

Research on chroman derivatives, including chroman-8-carboxylic acid, has demonstrated their ability to inhibit mammalian alkaline phosphatases, suggesting potential applications in medical research (Miliutina et al., 2016).

Discovery in Fungal Constituents

Studies have identified chroman derivatives, including chroman-8-carboxylic acid, in fungus Monascus sp. This discovery expands the understanding of natural compounds found in fungi and their potential applications (Cheng et al., 2011).

Anti-HBV Activities

Chroman derivatives have been investigated for their anti-HBV (Hepatitis B Virus) activities, indicating their potential use in antiviral therapies (Sun et al., 2012).

properties

IUPAC Name

3,4-dihydro-2H-chromene-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c11-10(12)8-5-1-3-7-4-2-6-13-9(7)8/h1,3,5H,2,4,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOFOWPRKKPHPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)C(=O)O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60507363
Record name 3,4-Dihydro-2H-1-benzopyran-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chroman-8-carboxylic acid

CAS RN

31457-16-6
Record name 3,4-Dihydro-2H-1-benzopyran-8-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60507363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-2H-1-benzopyran-8-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

The synthesis of chroman-5-carboxylic acid derivatives started with the alkylation of 3-hydroxy-benzoic acid methyl ester (49; commercially available) with propargyl bromide in the presence of K2CO3 to give phenylether (50) which was cyclised to the chromen derivative (51) by heating to reflux in N,N-diethylaniline. The carboxylic ester was saponified by treatment of (51) with NaOH in MeOH and water and the obtained chromen derivative (52) was hydrogenated to give the desired acid (53). The corresponding chroman-8-carboxylic acid derivatives were synthesized by reduction of 4-chromanone (54; commercially available) with zinc in acetic acid and subsequent ortho-metalation of the intermediate chroman derivative (55) with n-BuLi and trapping with carbon dioxide to give the desired acid (56).
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Synthesis routes and methods II

Procedure details

At RT a solution of chroman (17.7 mmol) in ether (15 mL) is added over 10 min to a solution of n-BuLi (19.5 mmol) in a mixture of hexane (12.2 mL) and ether (15 mL). The mixture is stirred at reflux for 150 min, allowed to reach RT and poured into a mixture of dry ice and ether. Ice water is added and the layers are separated. The aq. layer is made acidic and extracted with a mixture of ether and EtOAc. The combined organic layers are washed with water, dried over Na2SO4 and concentrated in vacuo to give a crude product which is purified by CC (heptane/EtOAc 9/1 to EtOAc). LC-MS: tR=0.76 min; [M+CH3CN+H]+=220.1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
T Fujishima, H Kagechika, K Shudo - Archiv der Pharmazie, 1996 - Wiley Online Library
… 6-Hydroxy-2,5.7-trimethyl-2(4.8,12-trimethyltridecanyI)chroman-8-carbaldehyde (26) and 6hydroxy-2,5,7-trimethyl-2-(4.8.12-trimethyltridecanyl)chroman8-carboxylic acid (3d) showed …
Number of citations: 17 onlinelibrary.wiley.com
P Van Arnum - Pharmaceutical Technology, 2010 - pharmtech.com
… chroman-8-carboxylic acid is a key component of 5-amino-6-bromo-chroman-8-carboxylic acid … for producing 5-amino-6-bromo-chroman-8-carboxylic acid for initial supplies, it was not a …
Number of citations: 0 www.pharmtech.com
AI Meyers, M Reuman, RA Gabel - The Journal of Organic …, 1981 - ACS Publications
… The yield of 15 was 72%, which, after being heated in acid, gave chroman-8-carboxylic acid 16 in 65% yield. The key intermediate 11 was next converted to the mesylate 12 and treated …
Number of citations: 54 pubs.acs.org
SA Ritchie, PWK Ahiahonu… - BMC …, 2010 - bmcmedicine.biomedcentral.com
There are currently no accurate serum markers for detecting early risk of colorectal cancer (CRC). We therefore developed a non-targeted metabolomics technology to analyse the …
Number of citations: 166 bmcmedicine.biomedcentral.com
B Ivanova, M Spiteller - Journal of environmental chemical engineering, 2016 - Elsevier
… The aromatic planes of 8-hydroxy-quinoline-3-carboxylic acid and 7-hydroxy-2-oxo-chroman-8-carboxylic acid fragments in HA-III-A closes an angle 58.8(5), leading to series π-…
Number of citations: 6 www.sciencedirect.com
JB Nvau, M Auwal, JG Nangbes, BM Wufem, JS Gushit - 2014 - academia.edu
This work was aimed at providing preliminary findings that unraveled the promising potential of X. americana for the management of Mycobacterium bovis. The study tried to assess the …
Number of citations: 4 www.academia.edu
A Cimmino, A Andolfi, M Abouzeid, A Evidente - Phytochemistry reviews, 2013 - Springer
… They are characterized as 2-hydroxy-6-hydroxymethyl-4-methoxy-3-(2,4-octadienoyl)benzoic acid and 7-hydroxymethyl-5-methoxy-4-oxo-2-(1-pentenyl)chroman-8-carboxylic acid …
Number of citations: 18 link.springer.com
I Suriyawongkul - 2010 - odr.chalmers.se
Modern drug discovery involves identifying therapeutic targets (ie enzymes, receptors, and other proteins) that are relevant to a disease of interest, and searching for small-molecule …
Number of citations: 5 odr.chalmers.se
G Rassias, NG Stevenson, NR Curtis… - … Process Research & …, 2010 - ACS Publications
… 5-Amino-6-bromo-chroman-8-carboxylic acid, 2 (Figure 1), is the key component of 1, and our early supply route was based on a high-temperature Claisen rearrangement. (2) In spite of …
Number of citations: 32 pubs.acs.org
SL Shyaula, CY Ishak, SMH Ayoub - 2013 - JOURNAL OF FOREST PRODUCTS …
Number of citations: 11

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